Homatropine, methobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

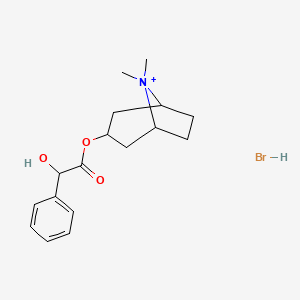

Homatropine methobromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thus affecting the parasympathetic nervous system. This compound does not cross the blood-brain barrier and is primarily used to relieve intestinal spasms and abdominal cramps .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homatropine methobromide is synthesized through the reaction of homatropine with methyl bromide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of homatropine methobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including chromatographic analysis to ensure purity and potency .

Chemical Reactions Analysis

Types of Reactions

Homatropine methobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Hydrolysis: The ester bond in the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions produces homatropine.

Hydrolysis: Hydrolysis of the ester bond yields homatropine and methanol

Scientific Research Applications

Homatropine methobromide has a wide range of applications in scientific research:

Medicine: Used in combination with other medications to treat peptic ulcers, gastric ulcers, and duodenal ulcers.

Industry: Employed in the production of pharmaceuticals and as a component in certain drug formulations to discourage intentional overdose

Mechanism of Action

Homatropine methobromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It also affects smooth muscles that respond to acetylcholine but lack cholinergic innervation. By blocking muscarinic receptors, it reduces the activity of the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretion .

Comparison with Similar Compounds

Similar Compounds

Atropine: Another anticholinergic agent with similar peripheral effects but can cross the blood-brain barrier.

Scopolamine: Similar to atropine but with more pronounced central nervous system effects.

Hyoscyamine: An isomer of atropine with similar pharmacological properties.

Uniqueness

Homatropine methobromide is unique in that it does not cross the blood-brain barrier, making it a safer option for patients who need peripheral anticholinergic effects without central nervous system side effects. This property makes it particularly useful in treating gastrointestinal disorders without causing significant central nervous system disturbances .

Properties

Molecular Formula |

C17H25BrNO3+ |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide |

InChI |

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1; |

InChI Key |

FUFVKLQESJNNAN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.